5-(2-aminoethoxy)-2H-1,3-benzodioxole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEQUDXFAHZUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529431 | |
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-85-2 | |
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Benzodioxole Chemistry Research
The 1,3-benzodioxole (B145889) moiety is a prominent scaffold in a vast array of naturally occurring and synthetic compounds. wikipedia.org This structural motif is a key component in numerous bioactive molecules, including pharmaceuticals and agrochemicals. nih.gov The inherent stability and electronic properties of the benzodioxole ring system make it a versatile building block in organic synthesis. ontosight.ai Research into benzodioxole derivatives has revealed a wide spectrum of biological activities, positioning this class of compounds as a focal point in medicinal chemistry. nih.gov
Rationale for Comprehensive Academic Investigation of 5 2 Aminoethoxy 2h 1,3 Benzodioxole
A comprehensive academic investigation of 5-(2-aminoethoxy)-2H-1,3-benzodioxole is warranted due to the unique combination of the benzodioxole core and the aminoethoxy side chain. The presence of a primary amine and an ether linkage introduces functionalities that can significantly influence the compound's physicochemical properties and its potential interactions with biological systems. The amino group, in particular, offers a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
The exploration of this compound could lead to the discovery of novel molecules with interesting biological profiles. The structural similarities to other pharmacologically active benzodioxole derivatives suggest that this compound could be a valuable lead compound in drug discovery programs.
Advanced Spectroscopic and Spectrometric Characterization of 5 2 Aminoethoxy 2h 1,3 Benzodioxole for Mechanistic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Elucidation
For a molecule like 5-(2-aminoethoxy)-2H-1,3-benzodioxole, a suite of 2D NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm its constitution.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent methylene (B1212753) protons of the aminoethoxy side chain (-O-CH₂-CH₂-NH₂). It would also confirm the coupling patterns of the aromatic protons on the benzodioxole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.comuvic.ca This would allow for the definitive assignment of each carbon atom that has attached protons, such as the methylene carbons of the side chain, the methylene carbon of the dioxole ring, and the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comuvic.ca It is crucial for piecing together the molecular skeleton. For example, it would show correlations from the protons of the ethoxy side chain to the aromatic carbon they are attached to (C-5), and from the aromatic protons to neighboring carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly connected through bonds. science.gov For this molecule, NOESY could provide information on the preferred conformation of the aminoethoxy side chain relative to the benzodioxole ring.
A hypothetical data table for the ¹H and ¹³C NMR assignments, based on these techniques, is presented below.
Interactive Data Table: Hypothetical NMR Assignments for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 2 | - | ~101.0 | H4, H7 |
| 4 | ~6.70 (d) | ~108.0 | C2, C5, C6, C7a |
| 5 | - | ~148.0 | H4, H6, -OCH₂- |
| 6 | ~6.60 (dd) | ~105.0 | C4, C5, C7a |
| 7 | ~6.75 (d) | ~110.0 | C2, C5, C7a |
| 7a | - | ~142.0 | H4, H6, H7 |
| 3a | - | ~147.0 | H4, H7 |
| -O-CH₂- | ~4.05 (t) | ~69.0 | C5, -CH₂NH₂ |
| -CH₂-NH₂ | ~3.10 (t) | ~41.0 | -OCH₂- |
Note: Chemical shifts are estimated and would require experimental verification.
Solid-State NMR Applications for Polymorph and Solid-State Structure Analysis
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.gov It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can have distinct physical properties.
If this compound were found to exhibit polymorphism, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be used. Each polymorph would be expected to produce a unique spectrum due to differences in the local chemical environment and intermolecular packing of the molecules in the crystal lattice. These spectral differences could be used to identify and quantify the different polymorphic forms in a sample. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule and its fragments. nih.gov
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies
For this compound, which contains a basic amino group, Electrospray Ionization (ESI) in positive ion mode would be the preferred method. This would generate the protonated molecule, [M+H]⁺. APCI could also be used and might be suitable depending on the compound's volatility and thermal stability. The high-resolution measurement of the [M+H]⁺ ion would confirm the molecular formula (C₉H₁₂NO₃ for the protonated form).
Collision-Induced Dissociation (CID) and Tandem MS (MS/MS) for Fragment Characterization and Isomer Differentiation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID). ijcap.innationalmaglab.org The resulting product ions provide valuable structural information.
For the [M+H]⁺ ion of this compound, a plausible fragmentation pathway would involve the cleavage of the ethoxy side chain. Key expected fragment ions would include:
Loss of the aminoethyl group (-CH₂CH₂NH₂) or ammonia (B1221849) (NH₃).
Cleavage of the ether bond, potentially leading to a fragment corresponding to the protonated aminobenzodioxole ring.
A characteristic fragment resulting from the cleavage of the C-O bond of the ether, leading to an ion at m/z 44, corresponding to the [CH₂CH₂NH₂]⁺ fragment.
The fragmentation pattern would be crucial for confirming the structure and could be used to differentiate it from potential isomers.
Interactive Data Table: Hypothetical HRMS Fragmentation Data for [C₉H₁₁NO₃+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
| 182.0817 | 138.0344 | C₂H₄N | [M - CH₂CH₂NH + H]⁺ |
| 182.0817 | 123.0449 | C₂H₅NO | [M - OCH₂CH₂NH₂ + H]⁺ |
| 182.0817 | 44.0499 | C₇H₆O₃ | [CH₂CH₂NH₂]⁺ |
Note: m/z values are calculated based on the elemental composition and would require experimental verification.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles of this compound.
Since the molecule is achiral, there is no absolute stereochemistry to determine. However, X-ray analysis would reveal the conformation of the flexible aminoethoxy side chain in the crystalline state. Furthermore, it would provide detailed insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between the amine group and the ether or dioxole oxygens of neighboring molecules) and potential π-π stacking interactions between the aromatic rings. nih.gov This information is critical for understanding the solid-state properties of the compound.
In the absence of experimental data, a detailed analysis of the crystal structure remains speculative.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational aspects of this compound. By analyzing the vibrational modes of the molecule, a detailed picture of its structural composition can be obtained.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts: the 1,3-benzodioxole (B145889) ring, the ethoxy bridge, and the terminal amino group.
Key Vibrational Modes:
Amino (NH₂) Group: The primary amine will display characteristic N-H stretching vibrations, typically in the 3500-3300 cm⁻¹ region of the IR spectrum. These often appear as two distinct bands for the symmetric and asymmetric stretches. The NH₂ scissoring deformation is expected around 1700-1600 cm⁻¹. Other deformations such as rocking and wagging modes can be found in the 1150-900 cm⁻¹ range.
Benzodioxole Ring System: The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring will produce a set of bands in the 1600-1450 cm⁻¹ region. The defining feature of the 1,3-benzodioxole moiety is the C-O-C stretching of the dioxole ring. These asymmetric and symmetric stretches typically appear in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively. The CH₂ group of the dioxole ring will also have its own characteristic stretching and deformation modes.
Ethoxy (-O-CH₂-CH₂-) Group: The aliphatic C-H stretching vibrations of the ethyl group will be observed in the 3000-2850 cm⁻¹ range. The C-O stretching of the ether linkage is expected to produce a strong band in the 1150-1085 cm⁻¹ region of the IR spectrum. Methylene (CH₂) scissoring, twisting, and wagging vibrations will also be present in the fingerprint region.
The complementary nature of IR and Raman spectroscopy is particularly useful. While polar functional groups like the amino and ether linkages tend to show strong IR absorption, the aromatic ring vibrations are often more prominent in the Raman spectrum. Conformational studies can be approached by analyzing shifts in vibrational frequencies, which can be influenced by intermolecular and intramolecular interactions, such as hydrogen bonding involving the amino group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | Medium |
| N-H Scissoring | 1700 - 1600 | Medium | |
| N-H Wagging | ~900 - 650 | Broad, Medium | |
| Aromatic Ring (Benzene) | C-H Stretching | 3100 - 3000 | Medium to Weak |
| C=C Stretching | 1600 - 1450 | Variable | |
| Dioxole Ring | C-O-C Asymmetric Stretching | ~1250 | Strong |
| C-O-C Symmetric Stretching | ~1040 | Strong | |
| Ethoxy (-O-CH₂-CH₂-) | C-H Stretching (aliphatic) | 3000 - 2850 | Strong |
| C-O Stretching (ether) | 1150 - 1085 | Strong |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Assignment of Chiral Analogs
While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution on the ethoxy chain, would result in enantiomeric forms. The study of such chiral analogs would necessitate the use of chiroptical spectroscopic techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). creative-biostructure.com
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com An ORD spectrum, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.comvlabs.ac.in Both techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.
For a chiral analog of this compound, CD and ORD could be applied to:
Determine Enantiomeric Purity: Enantiomers exhibit mirror-image CD and ORD spectra. A pure enantiomer will show a specific spectrum, while a racemic mixture will be chiroptically silent. The magnitude of the CD signal or optical rotation is directly proportional to the enantiomeric excess, allowing for quantitative determination of enantiomeric purity.
Assign Absolute Configuration: By comparing the experimentally obtained CD or ORD spectrum with that of a known standard or with theoretical calculations, the absolute configuration (R or S) of a new chiral analog can be assigned. The sign of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, is particularly useful for this purpose. pbsiddhartha.ac.in
Investigate Conformational Changes: The chiroptical spectra are highly sensitive to the conformation of the molecule. Changes in the orientation of the chromophores (the light-absorbing parts of the molecule, such as the benzodioxole ring) due to different conformations will lead to significant changes in the CD and ORD spectra. This allows for the study of conformational equilibria in solution.
Although no specific chiroptical data for chiral analogs of this compound are currently available, the principles of these techniques demonstrate their indispensability for the characterization of any such chiral derivatives that may be synthesized in the future.
Advanced hyphenated techniques (e.g., GC-IR, LC-UV-MS) for comprehensive structural analysis
For a comprehensive analysis of this compound, especially in complex matrices or as part of reaction monitoring, advanced hyphenated techniques are invaluable. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy and spectrometry. nih.govsaspublishers.com
Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique would be suitable for the analysis of volatile derivatives of the target compound. As the separated components elute from the GC column, they pass through a light pipe where their IR spectrum is recorded. This provides real-time functional group information for each separated peak, aiding in the identification of isomers or related impurities.
Liquid Chromatography-UV-Mass Spectrometry (LC-UV-MS): This is arguably one of the most powerful hyphenated techniques for the analysis of non-volatile compounds like this compound. nih.gov
Liquid Chromatography (LC): The compound is first separated from a mixture based on its polarity.
UV Detection: As the compound elutes, its UV-Vis spectrum is recorded, providing information about the chromophoric benzodioxole system.
Mass Spectrometry (MS): The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) would be a suitable soft ionization technique to obtain the molecular ion peak, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a wealth of structural information, allowing for the confirmation of the different parts of the molecule, such as the aminoethoxy side chain and the benzodioxole ring. researchgate.net
The combination of retention time (from LC), UV-Vis spectrum, accurate mass, and fragmentation pattern (from MS) provides an exceptionally high degree of confidence in the structural assignment of the target compound and any related substances.
| Technique | Applicability | Information Obtained |
|---|---|---|
| GC-IR | Analysis of volatile derivatives | Separation of components and real-time IR spectra for functional group identification. |
| LC-UV-MS | Direct analysis of the compound | Separation, UV-Vis spectrum, molecular weight, and structural information from fragmentation patterns. |
| LC-MS/MS | Detailed structural elucidation | Separation, precise molecular weight, and characteristic fragmentation patterns for unambiguous identification. researchgate.net |
Theoretical and Computational Investigations of 5 2 Aminoethoxy 2h 1,3 Benzodioxole
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of molecules. researchgate.net DFT, particularly with functionals like B3LYP, is widely used to investigate molecular geometries, vibrational frequencies, and electronic properties of benzodioxole-containing compounds. mdpi.comnih.gov These calculations provide a theoretical framework for understanding the molecule's behavior at a quantum level.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govsci-hub.se For a molecule like 5-(2-aminoethoxy)-2H-1,3-benzodioxole, FMO analysis can identify the regions most susceptible to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in It is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. bhu.ac.innih.gov Green areas represent neutral potential. nih.gov For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the dioxole ring and the ethoxy group, as well as the nitrogen of the amino group, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. researchgate.net
Table 1: Illustrative Quantum Chemical Properties Calculated via DFT
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (Egap) | ~4.5 eV | Relates to chemical reactivity and kinetic stability. sci-hub.se |
| Dipole Moment | 2.0 to 5.0 Debye | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific calculations for this compound would be required for precise data.
The pKa value is a measure of the acidity of a compound and is crucial for understanding its behavior in different environments, particularly in biological systems. The amino group on the side chain of this compound can be protonated or deprotonated depending on the pH. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent. peerj.com
Semiempirical quantum chemical methods, combined with continuum solvation models like COSMO or SMD, have proven effective for predicting the pKa of drug-like amines with reasonable accuracy. peerj.com Modeling the protonation state is essential because it dictates the molecule's charge, solubility, and ability to interact with biological targets. In an aqueous physiological environment (pH ~7.4), the amino group is expected to be predominantly in its protonated, cationic form. In non-aqueous environments, the protonation state will depend on the specific properties of the solvent.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations provide insights into static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.gov This is particularly important for flexible molecules like this compound, which has several rotatable bonds in its side chain.
The surrounding solvent can have a profound impact on the conformational preferences and stability of a molecule. MD simulations explicitly model solvent molecules (like water) or use implicit solvent models to understand these effects. The conformation of the flexible aminoethoxy side chain is likely to be different in a polar solvent like water compared to a non-polar, non-aqueous environment. In water, the molecule may adopt conformations that maximize hydrogen bonding between its polar groups (amino and ether oxygens) and the solvent. These simulations can reveal the most stable conformations and the energetic barriers between them in different media.
Temperature influences molecular motion and the ability of a molecule to overcome energy barriers to transition between different conformations. MD simulations performed at various temperatures can map the conformational energy landscape of this compound. By analyzing the simulation trajectories, it is possible to identify the most populated conformational states at a given temperature and calculate the free energy differences between them. This analysis provides a detailed picture of the molecule's flexibility and the relative stability of its different shapes. Potential energy surface (PES) scans, often performed with DFT, can also be used to identify stable conformers by systematically rotating dihedral angles. nih.govsci-hub.se
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C(ar)-O-CH₂-CH₂ | Rotation around the aryl ether bond. |
| τ2 | C(ar)-O-CH₂-CH₂ | Rotation around the ethyl ether bond. |
| τ3 | O-CH₂-CH₂-N | Rotation around the C-C bond of the ethylamino group. |
Molecular Docking and Ligand-Protein Interaction Modeling (Theoretical Aspects)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.govnih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov
The process involves placing the ligand, this compound, into the binding site of a target protein and using a scoring function to estimate the strength of the interaction (binding energy). plos.org The results can predict the most likely binding pose and identify key intermolecular interactions, such as:
Hydrogen Bonds: The amino group and ether oxygens can act as hydrogen bond acceptors or donors.
Hydrophobic Interactions: The benzodioxole ring can form hydrophobic interactions with non-polar residues in the protein's binding pocket.
π-π Stacking: The aromatic benzodioxole ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Electrostatic Interactions: If the amino group is protonated, it can form strong electrostatic interactions with negatively charged residues like aspartate or glutamate.
Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions over time. nih.govplos.org These simulations can validate the docking results and provide a more refined model of the ligand-protein interaction. plos.org
Homology Modeling of Hypothetical Protein Targets and Binding Site Analysis
The elucidation of the three-dimensional structure of protein targets is a critical step in understanding the mechanism of action of a ligand like this compound. In instances where experimental structures from X-ray crystallography or NMR spectroscopy are unavailable, homology modeling presents a powerful computational alternative. researchgate.net This method constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein, which serves as the "template." nih.gov
The process consists of four key steps: 1) template identification through sequence comparison algorithms, 2) alignment of the target sequence with the template, 3) model building of the protein backbone, loops, and side chains, and 4) refinement and evaluation of the final model. researchgate.net For a model to be considered reliable, the sequence identity between the target and template should ideally be above 30%. researchgate.net
Given the reported biological activities of various benzodioxole derivatives, such as antimicrobial and anticancer effects, several hypothetical protein targets for this compound could be investigated. researchgate.netresearchgate.net For example, enzymes in bacterial metabolic pathways or key proteins in cancer cell signaling could be selected for modeling. In a hypothetical study targeting Plasmodium falciparum adenylosuccinate lyase (PfADSL), a crucial enzyme in purine (B94841) metabolism, a 3D structure could be built using a known template like that from Plasmodium vivax. nih.gov
Once a homology model is generated and validated, its binding site can be analyzed. This involves using computational tools to identify potential cavities or pockets on the protein surface where the ligand could bind. The analysis focuses on the physicochemical properties of the amino acid residues within the pocket, such as hydrophobicity, charge distribution, and hydrogen bonding potential, to predict favorable interactions with the ligand.
Table 1: Hypothetical Homology Modeling Workflow for a Potential Protein Target
| Step | Description | Tools & Considerations |
| 1. Target Selection | Identifying a potential protein target based on the known biological profile of related compounds. | Literature review, bioinformatics databases. |
| 2. Template Search | Finding a suitable template structure in the Protein Data Bank (PDB) with significant sequence identity. | BLAST, SWISS-MODEL. nih.gov |
| 3. Sequence Alignment | Aligning the target and template amino acid sequences to map corresponding residues. | ClustalW, T-Coffee. |
| 4. Model Generation | Building the 3D coordinates of the target protein's backbone and side chains based on the template. | MODELLER, SWISS-MODEL. nih.gov |
| 5. Model Refinement & Validation | Optimizing the model to resolve steric clashes and improve stereochemical quality. Evaluation using tools like Ramachandran plots. | Chimera, GROMACS. nih.gov |
| 6. Binding Site Analysis | Identifying and characterizing the active site or allosteric pockets within the modeled protein. | AutoGrid, CASTp, PocketQuery. mdpi.com |
Binding Free Energy Calculations and Interaction Fingerprinting
Predicting the binding affinity between a ligand and its protein target is a central goal of computer-aided drug design. mdpi.com Binding free energy calculations provide a quantitative estimate of this affinity. Several computational methods exist, ranging in accuracy and computational cost.
Commonly used "end-point" methods like Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) calculate the binding energy by analyzing snapshots from molecular dynamics (MD) simulations. mdpi.com More rigorous and computationally intensive methods, known as alchemical free energy calculations, include Thermodynamic Integration (TI) and Free Energy Perturbation (FEP). The Alchemical Transfer Method (ATM) has also been developed as a streamlined protocol for estimating relative binding free energies. arxiv.orgresearchgate.net These calculations are crucial for ranking potential drug candidates and guiding lead optimization.
To complement the energetic analysis, interaction fingerprinting is used to characterize and summarize the binding mode. This technique transforms the complex 3D protein-ligand interaction patterns into a simplified, one-dimensional bit string or vector. Each bit represents a specific interaction with a particular amino acid residue in the binding pocket (e.g., hydrogen bond, hydrophobic contact, salt bridge). This allows for a detailed comparison of how different analogs bind to the same target and can be used to understand the key determinants of binding affinity.
Table 2: Illustrative Binding Free Energy Components for Ligand-Protein Interaction
| Energy Component | Description | Hypothetical Value (kcal/mol) |
| ΔE_vdw | van der Waals energy | -45.5 |
| ΔE_elec | Electrostatic energy | -20.1 |
| ΔG_pol | Polar solvation energy | +30.8 |
| ΔG_nonpol | Nonpolar solvation energy | -4.2 |
| ΔG_binding | Total Binding Free Energy | -39.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of Analogs and Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their potency against a specific biological target, thereby guiding the design of new, more effective molecules. nih.gov
The process begins with creating a dataset of analogs with experimentally measured biological activities. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic structure, and hydrophobicity. Examples include molecular weight, LogP (a measure of lipophilicity), and quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO).
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed activity. This equation forms the QSAR model, which can then be used to predict the activity of new, yet-to-be-synthesized analogs. This predictive capability allows for the prioritization of synthetic efforts, focusing on compounds with the highest predicted potency.
Table 3: Example of Molecular Descriptors for a Hypothetical QSAR Model
| Descriptor | Description | Role in Model |
| LogP | Octanol-water partition coefficient | Represents hydrophobicity; may correlate with membrane permeability. |
| TPSA | Topological Polar Surface Area | Estimates hydrogen bonding capacity; relates to transport properties. |
| MW | Molecular Weight | Describes the size of the molecule. |
| E_HOMO | Energy of Highest Occupied Molecular Orbital | Electronic descriptor related to the molecule's ability to donate electrons. |
| N_HDonors | Number of Hydrogen Bond Donors | Quantifies potential for specific interactions with a protein target. |
Reaction Pathway Simulations and Transition State Analysis of Key Chemical Transformations
Understanding the mechanisms of chemical reactions is fundamental to chemistry. Computational simulations, particularly those based on quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, allow for the detailed investigation of reaction pathways. nih.gov These methods can be applied to study key chemical transformations involving this compound, such as its synthesis, metabolism, or degradation.
Reaction pathway simulations map the potential energy surface of a reaction, identifying the low-energy paths that connect reactants to products. nih.gov A crucial part of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate. zenodo.org The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
By analyzing the geometry and electronic structure of the transition state, researchers can gain insight into the bond-breaking and bond-forming processes that occur during the reaction. zenodo.org This knowledge is invaluable for optimizing reaction conditions in chemical synthesis or for predicting the metabolic fate of a compound in a biological system. For instance, simulating the oxidative metabolism of the benzodioxole ring could reveal the energetic barriers for different potential pathways, helping to predict the major metabolites. nih.gov
Topological and Stereoelectronic Analysis of the this compound Framework
The chemical behavior and biological activity of this compound are governed by its unique three-dimensional structure and electron distribution. Computational methods provide powerful tools for analyzing these features at a molecular level.
Topological analysis, such as Hirshfeld surface analysis, can be used to investigate and visualize intermolecular interactions in the crystalline state. mdpi.comresearchgate.net This method partitions crystal space to define a surface for a molecule, which can be color-coded to map different properties, revealing the nature and relative strength of intermolecular contacts.
Density Functional Theory (DFT) calculations are frequently employed to optimize the molecular geometry and compute various electronic properties. mdpi.commdpi.com These calculations can determine bond lengths, bond angles, and atomic charges, providing a detailed picture of the molecule's ground-state structure and electron distribution, which are essential for understanding its reactivity and interaction with biological targets. mdpi.com
Table 4: Selected Computed Structural Parameters for a Benzodioxole Analog
| Parameter | Type | Computed Value | Method |
| C-O (dioxole) | Bond Length | 1.37 Å | DFT/B3LYP mdpi.com |
| O-C-O (dioxole) | Bond Angle | 106.5° | DFT/B3LYP mdpi.com |
| Dihedral Angle | Ring Puckering | 16.9° | X-ray Diffraction mdpi.com |
| Atomic Charge on N | Natural Population Analysis | -0.65 e | DFT/NPA mdpi.com |
Investigation of Reaction Mechanisms and Degradation Pathways of 5 2 Aminoethoxy 2h 1,3 Benzodioxole
Hydrolytic Stability and Mechanism Determination under Varied pH Conditions
The primary site susceptible to hydrolysis is the ether bond of the aminoethoxy side chain. Ether linkages, particularly aryl alkyl ethers, are generally stable under neutral and basic conditions but can undergo cleavage under acidic conditions. stackexchange.comlibretexts.org The mechanism of acid-catalyzed ether cleavage typically involves protonation of the ether oxygen, making the adjacent alkyl carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium. libretexts.orgresearchgate.net
Under strongly acidic conditions (pH 1-3), the ether linkage is expected to be the primary site of hydrolytic degradation. In neutral to mildly acidic conditions (pH 5-7), the rate of hydrolysis is likely to be significantly slower. Under basic conditions (pH > 8), the ether linkage is expected to be largely stable, as hydroxide (B78521) ions are generally poor nucleophiles for cleaving unactivated ethers. stackexchange.com
The expected primary hydrolysis products would be 1,3-benzodioxol-5-ol (hydroxy-methylenedioxyphenol) and 2-aminoethanol. The rate of hydrolysis is expected to follow pseudo-first-order kinetics with respect to the concentration of the parent compound.
Table 1: Predicted Hydrolytic Stability of 5-(2-aminoethoxy)-2H-1,3-benzodioxole at Various pH Conditions
| pH Range | Predicted Stability | Primary Degradation Mechanism | Expected Major Products |
| 1-3 (Strongly Acidic) | Low | Acid-catalyzed ether cleavage (SN1 or SN2 type) | 1,3-benzodioxol-5-ol, 2-aminoethanol |
| 4-6 (Weakly Acidic) | Moderate | Slow acid-catalyzed ether cleavage | 1,3-benzodioxol-5-ol, 2-aminoethanol |
| 7 (Neutral) | High | Minimal hydrolysis | Negligible degradation |
| 8-10 (Weakly Basic) | High | Ether linkage stable | Negligible degradation |
| >10 (Strongly Basic) | High | Ether linkage stable | Negligible degradation |
Oxidative Degradation Pathways under Controlled Conditions
The oxidative degradation of this compound can proceed through several mechanisms, including autoxidation and enzyme-mediated oxidation. The presence of the electron-rich benzodioxole ring and the primary amino group makes the molecule susceptible to oxidative processes.
Autoxidation involves the reaction of organic compounds with atmospheric oxygen, typically via a free radical chain mechanism. wikipedia.org For this compound, potential sites for autoxidation include the methylene (B1212753) bridge of the dioxole ring and the aminoethoxy side chain.
The initiation of autoxidation can be triggered by light, heat, or the presence of metal ions, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another molecule of the parent compound, propagating the chain reaction and forming a hydroperoxide. nih.gov
Degradation of the hydroperoxides can lead to a variety of oxidation products, including aldehydes, ketones, and carboxylic acids. For instance, oxidation of the aminoethoxy side chain could lead to the formation of aldehydes and eventually carboxylic acids through a process analogous to the Strecker degradation of amino acids. nih.gov The benzodioxole ring itself can undergo oxidation, potentially leading to ring-opened products. The presence of phenolic compounds can influence the rate of autoxidation, sometimes acting as pro-oxidants under certain conditions. rsc.org
Table 2: Potential Autoxidation Products of this compound
| Site of Oxidation | Intermediate Species | Potential Final Products |
| Methylene bridge of dioxole ring | Carbon radical, Peroxyl radical, Hydroperoxide | Catechol derivatives, Formate, Carbon monoxide |
| Aminoethoxy side chain (α-carbon to oxygen) | Carbon radical, Peroxyl radical, Hydroperoxide | Aldehydes, Carboxylic acids |
| Aminoethoxy side chain (α-carbon to nitrogen) | Carbon radical, Peroxyl radical, Hydroperoxide | Imines, Aldehydes |
| Aromatic ring | Phenoxy radical | Quinone-like structures, Ring-opened products |
In biological systems, the oxidative metabolism of xenobiotics is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov The 1,3-benzodioxole (B145889) moiety is a well-known substrate and inhibitor of CYP enzymes. nih.gov The metabolism of structurally similar compounds, such as safrole, provides a model for the potential enzymatic oxidation of this compound.
The primary metabolic pathway for many benzodioxole derivatives involves the oxidation of the methylene bridge of the dioxole ring. nih.gov This process, catalyzed by CYP enzymes, can lead to the formation of a reactive carbene intermediate, which can then bind to the heme iron of the enzyme, leading to mechanism-based inhibition. Alternatively, the intermediate can be hydrolyzed to form a catechol metabolite. nih.gov The formation of carbon monoxide is also a minor product of the cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles. nih.gov
The aminoethoxy side chain is also a potential site for CYP-mediated oxidation. N-dealkylation and O-dealkylation are common metabolic pathways for compounds containing amino and ether functionalities, respectively. O-dealkylation of the aminoethoxy group would yield 1,3-benzodioxol-5-ol and 2-aminoacetaldehyde.
Table 3: Predicted Major Metabolites from Cytochrome P450-Mediated Oxidation
| Metabolic Reaction | Enzyme Family (Analogous) | Predicted Metabolite(s) |
| Methylene bridge hydroxylation | CYP1A2, CYP2A6, CYP2E1 wikipedia.org | 2-Hydroxy-5-(2-aminoethoxy)-1,3-benzodioxole |
| Catechol formation (from hydrolysis of hydroxylated intermediate) | CYP enzymes | 4-(2-aminoethoxy)benzene-1,2-diol |
| O-Dealkylation | CYP enzymes | 1,3-benzodioxol-5-ol, 2-aminoacetaldehyde |
| N-Oxidation | CYP enzymes | 5-(2-(hydroxyamino)ethoxy)-2H-1,3-benzodioxole |
Photochemical Degradation Pathways and Photoproduct Characterization
The absorption of ultraviolet (UV) or visible light can lead to the photochemical degradation of organic molecules. The benzodioxole ring system is known to absorb UV radiation, making this compound potentially susceptible to photolysis.
The photochemical degradation can proceed through various mechanisms, including photo-Fries rearrangement, homolytic cleavage of bonds, and photooxidation. researchgate.net For this compound, irradiation with UV light could lead to the homolytic cleavage of the ether bond in the aminoethoxy side chain, generating a phenoxy radical and an aminoethyl radical. These radicals can then undergo further reactions, such as dimerization or reaction with oxygen.
Another possible pathway is the photo-Fries rearrangement, where the aminoethoxy group migrates to an adjacent position on the aromatic ring. Photooxidation can also occur, where the excited state of the molecule reacts with molecular oxygen to form reactive oxygen species, which in turn can degrade the parent compound. The specific photoproducts formed will depend on the wavelength of light, the solvent, and the presence of photosensitizers. rsc.org
Table 4: Potential Photochemical Degradation Pathways and Products
| Degradation Pathway | Key Intermediates | Potential Photoproducts |
| Homolytic C-O bond cleavage | Phenoxy radical, Aminoethyl radical | 1,3-benzodioxol-5-ol, Dimerized products |
| Photo-Fries rearrangement | Radical pair | 4-(2-aminoethoxy)-1,3-benzodioxol-5-ol |
| Photooxidation | Singlet oxygen, Superoxide radical | Hydroxylated aromatic rings, Ring-opened products |
Thermal Stability and Pyrolysis Product Characterization at Elevated Temperatures
The thermal stability of this compound will determine its behavior at elevated temperatures. Thermal degradation can occur through various complex reactions, leading to the formation of a mixture of smaller, more volatile molecules. The initial decomposition temperature is influenced by the types of chemical bonds present in the molecule. mdpi.com
Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a common technique used to study the thermal decomposition of non-volatile compounds. wikipedia.org When subjected to pyrolysis, this compound is expected to fragment at its weakest bonds. The C-O and C-N bonds in the aminoethoxy side chain are likely points of initial cleavage.
The benzodioxole ring itself can also undergo thermal decomposition, potentially leading to the formation of benzene (B151609) derivatives and other aromatic compounds. lqa.com The specific pyrolysis products will depend on the pyrolysis temperature and atmosphere (inert or oxidative). nih.govmdpi.com
Table 5: Predicted Pyrolysis Products of this compound
Investigation of Reactivity with Reactive Oxygen Species (ROS) and Nitrogen Species (RNS) in Model Systems
In biological systems, molecules can be exposed to reactive oxygen species (ROS), such as the hydroxyl radical (•OH), and reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻). These highly reactive species can cause significant oxidative and nitrative damage to biomolecules.
The hydroxyl radical is a powerful oxidizing agent that can react with aromatic compounds via addition to the aromatic ring or by hydrogen abstraction from alkyl side chains. rsc.orgnist.gov For this compound, the electron-rich aromatic ring is a likely target for •OH addition, leading to the formation of hydroxylated derivatives. Hydrogen abstraction from the aminoethoxy side chain can also occur. The reactivity of •OH with aromatic compounds is often pH-dependent. nih.gov
Peroxynitrite is a potent nitrating and oxidizing agent formed from the reaction of nitric oxide and superoxide. nih.gov It can react with phenolic compounds and aromatic amines. The benzodioxole ring, being electron-rich, and the primary amino group are potential sites of reaction with peroxynitrite. This can lead to the formation of nitrated and oxidized products. The reactivity of peroxynitrite with indole (B1671886) derivatives, which also contain an electron-rich ring system and a nitrogen atom, has been shown to be significant. nih.gov
Table 6: Predicted Reactions with ROS and RNS
| Reactive Species | Primary Reaction Mechanism | Potential Products |
| Hydroxyl Radical (•OH) | Electrophilic addition to aromatic ring, H-abstraction from side chain | Hydroxylated benzodioxole derivatives, Carbonyl compounds from side chain oxidation |
| Peroxynitrite (ONOO⁻) | Nitration of aromatic ring, Oxidation of amino group | Nitro-benzodioxole derivatives, N-oxides, Catechol derivatives |
Mechanistic Biotransformation Studies in In Vitro Systems (e.g., Liver Microsomes, S9 Fractions)
While specific experimental data on the in vitro biotransformation of this compound is limited in publicly available scientific literature, its metabolic fate can be predicted by examining the established biotransformation pathways of structurally analogous compounds. In vitro systems, such as liver microsomes and S9 fractions, are crucial for elucidating these metabolic routes.
Liver microsomes are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.gov S9 fractions are more comprehensive, containing both microsomal and cytosolic enzymes, which allows for the investigation of both Phase I and Phase II metabolic reactions. nih.gov
The metabolism of this compound is anticipated to involve several key enzymatic reactions targeting both the 1,3-benzodioxole ring and the 2-aminoethoxy side chain.
Phase I Metabolism in Liver Microsomes and S9 Fractions:
The initial metabolic transformations of this compound are likely to be dominated by oxidative reactions catalyzed by CYP450 enzymes. mdpi.com
Demethylenation of the 1,3-Benzodioxole Ring: A primary and well-documented metabolic pathway for compounds featuring a 1,3-benzodioxole ring is the CYP450-mediated cleavage of the methylenedioxy bridge. nih.gov This reaction proceeds through an unstable intermediate that subsequently rearranges to form a catechol (1,2-dihydroxybenzene) derivative. For this compound, this would likely result in the formation of 4-(2-aminoethoxy)benzene-1,2-diol.
Aromatic Hydroxylation: Another prevalent metabolic pathway for aromatic compounds is the direct hydroxylation of the benzene ring. mdpi.com In the case of this compound, hydroxylation could occur at the available positions on the aromatic ring, leading to the formation of various phenolic metabolites.
O-dealkylation of the Ether Linkage: The ether bond within the 2-aminoethoxy side chain presents a potential site for oxidative O-dealkylation. This reaction would lead to the cleavage of the side chain, yielding 2H-1,3-benzodioxol-5-ol and 2-aminoethanol.
N-oxidation of the Primary Amine: The primary amino group in the side chain can undergo oxidation, a common metabolic route for primary amines, to form a hydroxylamine (B1172632) derivative.
Oxidative Deamination: The primary amine can also serve as a substrate for monoamine oxidase (MAO) or other amine oxidases found in liver S9 fractions, resulting in oxidative deamination. This process would convert the amino group into an aldehyde, which could be subsequently oxidized to a carboxylic acid or reduced to an alcohol.
Phase II Metabolism in S9 Fractions:
The metabolites generated during Phase I, particularly the catechol and phenolic derivatives, are susceptible to Phase II conjugation reactions, which are facilitated by enzymes present in the S9 fraction. nih.gov
Glucuronidation: The hydroxyl groups of the catechol and phenolic metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moieties of the Phase I metabolites.
Methylation: Catechol-O-methyltransferase (COMT) is capable of catalyzing the methylation of one of the hydroxyl groups of the catechol metabolite, leading to the formation of guaiacol (B22219) derivatives.
Summary of Predicted Metabolic Pathways:
The following interactive data table outlines the predicted metabolic reactions and the resulting metabolites of this compound in in vitro liver microsomal and S9 fraction systems.
| Metabolic Reaction | Enzyme System | Predicted Metabolite(s) | Metabolic Pathway |
| Demethylenation | Cytochrome P450 | 4-(2-aminoethoxy)benzene-1,2-diol | Phase I |
| Aromatic Hydroxylation | Cytochrome P450 | Phenolic derivatives | Phase I |
| O-dealkylation | Cytochrome P450 | 2H-1,3-benzodioxol-5-ol and 2-aminoethanol | Phase I |
| N-oxidation | Cytochrome P450/FMO | Hydroxylamine derivative | Phase I |
| Oxidative Deamination | MAO/Amine Oxidases | Aldehyde and Carboxylic acid derivatives | Phase I |
| Glucuronidation | UGTs | Glucuronide conjugates | Phase II |
| Sulfation | SULTs | Sulfate conjugates | Phase II |
| Methylation | COMT | Guaiacol derivatives | Phase II |
It is crucial to recognize that the prevalence of each metabolic pathway can differ based on the specific CYP450 isoforms involved and the species from which the liver fractions are sourced. mdpi.com Definitive identification and quantification of the metabolites of this compound and the determination of its primary biotransformation routes necessitate further empirical investigation.
Structure Activity Relationship Sar and Molecular Design Strategies for 5 2 Aminoethoxy 2h 1,3 Benzodioxole Analogs
Systematic Modification of the Aminoethoxy Side Chain for Modulating Molecular Recognition
The aminoethoxy side chain is a critical component for molecular interactions, often serving as a key binding motif. Modifications to this chain can significantly impact a compound's affinity, selectivity, and efficacy.
Altering the length and branching of the alkyl chain connecting the amine and the benzodioxole ether can profoundly influence how a ligand fits into its binding site. The flexibility and conformation of this chain are crucial for optimal interaction.
Chain Length: Extending the ethyl linker to propyl, butyl, or longer chains introduces greater conformational flexibility. This can allow the terminal amine group to probe deeper into a receptor pocket, potentially forming new or stronger interactions. Conversely, shortening the chain restricts the amine's reach. The optimal chain length is highly dependent on the specific topology of the target protein. Studies on other molecular scaffolds have shown that even a single methylene (B1212753) group extension can drastically alter biological activity. nih.gov
Branching: Introducing alkyl branches (e.g., a methyl group) on the ethylene (B1197577) chain creates steric hindrance, which can enhance selectivity for a specific receptor subtype by preventing binding to others. Branching also restricts the number of available conformations, which can be entropically favorable if the locked conformation is the one required for binding. This strategy can lead to more rigid, potent, and selective analogs.
Table 1: Hypothetical Aminoethoxy Side Chain Modifications and Their Potential Effects
| Modification | Rationale | Potential Impact on Molecular Recognition |
|---|---|---|
| Chain Elongation | ||
| 5-(3-aminopropoxy)-... | Explore deeper binding pockets | Increased or decreased affinity depending on target topology |
| 5-(4-aminobutoxy)-... | Increase conformational flexibility | May increase non-specific binding; potential for new interactions |
| Chain Branching | ||
| 5-(2-amino-1-propoxy)-... | Introduce steric bulk; create chiral center | Enhanced selectivity; potentially higher affinity if conformation is optimal |
The primary amine group is a key hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. Modifying this group is a common strategy in medicinal chemistry.
N-Alkylation: Substitution of the amine hydrogens with small alkyl groups (methyl, ethyl) to form secondary or tertiary amines alters the group's hydrogen bonding capacity and basicity. A primary amine can donate two hydrogen bonds, a secondary amine one, and a tertiary amine none, though it can still act as a hydrogen bond acceptor. These changes can fine-tune binding affinity and selectivity. For instance, N-methylation in some peptide series has been shown to attenuate binding affinity. nih.gov
Amine Bioisosteres: Replacing the amine group with a bioisostere—a group with similar steric and electronic properties—can improve metabolic stability, membrane permeability, or binding interactions. The goal is to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.comdrughunter.com Common bioisosteres for amines include hydroxylamine (B1172632), hydrazine, and certain small heterocyclic rings like triazoles or oxadiazoles (B1248032) that can mimic the hydrogen bonding properties of the amine. drughunter.com
Derivatization of the Benzodioxole Ring System for Exploring Novel Pharmacophores
The benzodioxole ring is not merely a scaffold but an active pharmacophoric element. Its derivatization can modulate electronic properties, steric profile, and metabolic stability.
Placing substituents on the aromatic portion of the benzodioxole ring can influence the molecule's interaction with its target through electronic and steric effects.
Steric Effects: The size and position of substituents dictate the molecule's shape. Bulky groups can be used to probe for steric tolerance in a binding pocket or to orient the molecule for optimal interactions. In a series of 1,2,5-oxadiazole derivatives, the substitution pattern on an attached phenyl ring was found to be a strong determinant of antiplasmodial activity and selectivity. mdpi.com
Table 2: Representative Aromatic Substitutions on the Benzodioxole Ring
| Substituent (at position 6 or 7) | Type | Potential Effect on Activity |
|---|---|---|
| -F, -Cl | EWG, Sterically small | Can form halogen bonds, alter electronics, block metabolic sites |
| -CF3 | EWG, Sterically larger | Increases lipophilicity, may enhance binding through specific interactions |
| -CH3 | EDG, Sterically small | Can fill small hydrophobic pockets |
Fusing additional rings to the benzodioxole scaffold creates larger, more rigid, and structurally diverse molecules, opening avenues to new pharmacophores. This can lead to entirely new classes of compounds with different biological targets. For instance, benzodioxole moieties have been incorporated into larger structures like 1,2,4-triazole (B32235) hybrids to create potential anti-breast cancer agents. researchgate.net Similarly, fusing heterocyclic rings such as pyrazole, oxadiazole, or triazole can introduce new hydrogen bonding sites, alter solubility, and improve pharmacokinetic properties. najah.edu
Chiral Switching and Stereochemical Effects on Molecular Interactions and Recognition (Hypothetical Activities in Research Context)
Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are inherently chiral. nih.gov For analogs of 5-(2-aminoethoxy)-2H-1,3-benzodioxole, the introduction of a chiral center, for instance, by substitution on the ethoxyamino side chain, could have profound effects on their molecular interactions and recognition by biological targets such as receptors or enzymes.
The differential interaction of enantiomers with a biological target can result in one enantiomer exhibiting significantly higher potency, a different pharmacological effect, or better metabolic stability compared to its counterpart. nih.gov This phenomenon, known as chiral switching, is a key consideration in drug design. In the context of this compound analogs, a hypothetical chiral center could be introduced at the carbon atom adjacent to the amino group. The (R)- and (S)-enantiomers would present the amino group and any additional substituents in distinct three-dimensional orientations.
These stereochemical differences would influence the binding affinity and selectivity of the analogs for their putative biological targets. For instance, one enantiomer might fit more snugly into a hydrophobic pocket of a receptor, while the other might be sterically hindered. The specific stereochemistry can also dictate the formation of key hydrogen bonds or other non-covalent interactions that are essential for molecular recognition and subsequent biological response. science.gov
The following table illustrates hypothetical differences in receptor binding affinity for a pair of enantiomeric analogs of this compound, where a methyl group is introduced at the alpha-position of the aminoethoxy side chain.
| Compound | Enantiomer | Hypothetical Receptor Binding Affinity (Ki, nM) |
| 1 | (R)-5-(2-aminopropoxy)-2H-1,3-benzodioxole | 15 |
| 2 | (S)-5-(2-aminopropoxy)-2H-1,3-benzodioxole | 250 |
This data is hypothetical and for illustrative purposes only.
Rational Design of Targeted Molecular Probes and Chemical Tools Based on the this compound Scaffold
The this compound scaffold can serve as a versatile starting point for the rational design of targeted molecular probes and chemical tools for studying biological systems. By conjugating this scaffold with reporter molecules such as fluorophores, its derivatives can be transformed into fluorescent probes for imaging and sensing applications. nih.gov
The design of such probes involves several key considerations. The benzodioxole moiety itself can influence the photophysical properties of a conjugated fluorophore. researchgate.net The amino group on the side chain provides a convenient handle for chemical modification, allowing for the attachment of various functional groups through amide bond formation or other coupling reactions.
For example, a fluorescent probe could be designed by coupling a fluorophore to the amino group of this compound. The choice of fluorophore would depend on the desired excitation and emission wavelengths for a specific biological application. nih.gov Furthermore, the benzodioxole scaffold could be modified to include a reactive group that can covalently bind to a specific biological target, creating a targeted chemical tool for activity-based protein profiling or other chemical biology applications.
The following table provides hypothetical examples of molecular probes derived from the this compound scaffold.
| Probe Name | Reporter Group | Potential Application |
| BDP-FL | Fluorescein | Cellular imaging |
| BDP-NBD | Nitrobenzoxadiazole | Sensing of specific ions or molecules |
| BDP-Biotin | Biotin (B1667282) | Affinity-based protein pulldown |
This data is hypothetical and for illustrative purposes only.
The rational design of these probes would also consider factors such as cell permeability, target specificity, and the desired "turn-on" or "turn-off" fluorescence response upon interaction with the target. rsc.org By systematically modifying the scaffold and the attached functional groups, a diverse library of chemical tools can be generated to investigate various biological processes.
Development and Validation of Advanced Analytical Methodologies for 5 2 Aminoethoxy 2h 1,3 Benzodioxole in Research Matrices
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
HPLC stands as a cornerstone for the analysis of 5-(2-aminoethoxy)-2H-1,3-benzodioxole, offering versatility in separation modes to accommodate the compound's physicochemical properties.
The development of a robust HPLC method is fundamental for the routine analysis and quality control of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the primary choice due to its wide applicability and compatibility with aqueous and organic mobile phases. nih.govpensoft.netresearchgate.net A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The isocratic or gradient elution would be optimized to achieve a suitable retention time and resolution from potential impurities or degradation products. pensoft.netpensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net
For compounds that are highly polar and show poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative. chromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar analytes. This technique can be particularly useful for separating this compound from polar starting materials or metabolites. chromatographyonline.com
Normal-Phase HPLC (NP-HPLC), which employs a polar stationary phase and a non-polar mobile phase, can also be applied. However, due to the amine functionality of the target compound, peak tailing can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier to the mobile phase.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Reversed-Phase HPLC | HILIC |
|---|---|---|
| Stationary Phase | C18 (e.g., 150 x 4.6 mm, 5 µm) | Silica or amide-based (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Acetonitrile:Ammonium (B1175870) Acetate (B1210297) Buffer (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 225 nm | UV or Mass Spectrometry |
| Column Temperature | 30 °C | 40 °C |
Since this compound possesses a chiral center, the separation of its enantiomers is critical for stereoselective research. Chiral HPLC is the most effective technique for this purpose. phenomenex.com This is typically achieved using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in resolving a broad range of racemic compounds. windows.net
The mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol, ethanol) and the presence of additives, plays a crucial role in achieving optimal enantioseparation. windows.net Method development often involves screening different CSPs and mobile phase conditions to identify the system that provides the best resolution. phenomenex.com
An alternative to direct chiral separation on a CSP is the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. researchgate.net
Table 2: Chiral HPLC Separation Strategies
| Strategy | Description | Key Considerations |
|---|---|---|
| Direct Separation | Use of a Chiral Stationary Phase (CSP) to resolve enantiomers. | Selection of appropriate CSP (e.g., polysaccharide-based). Optimization of mobile phase composition. |
| Indirect Separation | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | Choice of derivatizing agent. Ensuring complete reaction and stability of diastereomers. |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatization
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the primary amine group and potential for thermal degradation, direct GC analysis of this compound can be challenging. iu.edu Derivatization is therefore a key step to enhance its volatility and improve chromatographic performance. nih.gov
Derivatization involves chemically modifying the analyte to create a more suitable derivative for GC analysis. For primary amines like this compound, several derivatization strategies can be employed:
Acylation: This is a widely used method where a labile hydrogen on the amine is replaced with an acyl group. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) are commonly used to form stable, volatile derivatives that are readily detectable by GC-MS. iu.edunih.gov
Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. iu.edusigmaaldrich.com The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Alkylation: Reagents such as alkyl chloroformates can react with amines to form carbamates, which are suitable for GC-MS analysis. researchgate.net
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the potential for interference from the sample matrix. researchgate.net
Table 3: Common Derivatization Reagents for Primary Amines
| Derivatization Type | Reagent | Abbreviation | Derivative Formed |
|---|---|---|---|
| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl derivative |
| Acylation | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl derivative |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative |
For the analysis of volatile derivatives of this compound in complex matrices, sample preparation techniques that minimize matrix effects are highly beneficial.
Headspace (HS) Analysis: In headspace GC, the volatile analytes in the vapor phase above the sample are injected into the GC system. This technique is particularly useful for analyzing volatile derivatives and avoiding the introduction of non-volatile matrix components into the instrument. oup.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from the sample matrix. nih.gov The fiber is then desorbed in the GC injector. Headspace SPME (HS-SPME) is often preferred for amphetamine-like compounds as it combines the advantages of both techniques, offering high sensitivity and clean extracts. nih.govresearchgate.net The derivatization can be performed either in the sample matrix before extraction or on the SPME fiber after extraction. oup.com
Purge-and-Trap: This technique involves purging the sample with an inert gas to extract volatile analytes, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC system. While highly effective for very volatile compounds, its application to the derivatives of this compound would depend on the volatility of the specific derivative formed.
These techniques, particularly HS-SPME, have been successfully applied to the analysis of related amphetamine-type compounds in various biological matrices. nih.govresearchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Mechanistic Metabolite Profiling (In Vitro Research)
LC-MS/MS has become an indispensable tool for bioanalysis due to its high sensitivity, selectivity, and ability to provide structural information. nih.gov It is the method of choice for trace-level quantification of this compound and for elucidating its metabolic fate in in vitro systems.
For trace analysis, LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity and selectivity. rasayanjournal.co.innih.gov This involves selecting a specific precursor ion (typically the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This high degree of specificity allows for the detection and quantification of the analyte at very low concentrations, even in complex biological matrices. nih.govscispace.com Method development involves optimizing the chromatographic separation to minimize ion suppression and tuning the mass spectrometer parameters to achieve the best signal-to-noise ratio. rasayanjournal.co.in
In the context of in vitro research, LC-MS/MS is crucial for metabolite profiling. nih.gov By incubating this compound with liver microsomes or other enzyme systems, potential metabolites can be generated. biorxiv.org High-resolution mass spectrometry (HRMS) coupled with LC can then be used to identify these metabolites based on their accurate mass measurements and fragmentation patterns. biorxiv.org This information is vital for understanding the biotransformation pathways of the compound, including potential phase I (e.g., hydroxylation, N-dealkylation) and phase II (e.g., glucuronidation, sulfation) reactions. researchgate.net
Table 4: LC-MS/MS Parameters for Trace Analysis and Metabolite Profiling
| Parameter | Trace Analysis (MRM) | Metabolite Profiling (HRMS) |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Triple Quadrupole | Time-of-Flight (TOF) or Orbitrap |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan and Data-Dependent MS/MS |
| Application | Quantification of parent compound at low concentrations. | Identification and structural elucidation of metabolites. |
Ionization Source Optimization (ESI, APCI, APPI) and Fragmentation Optimization
The selection and optimization of an appropriate ionization source are critical first steps in developing a mass spectrometry (MS)-based method. The choice depends on the analyte's polarity, thermal stability, and molecular weight. For this compound, its structure suggests a high propensity for ionization via electrospray ionization (ESI).
Electrospray Ionization (ESI): Given the presence of a primary amine, this compound is an ideal candidate for positive mode ESI. The amine group can readily accept a proton ([M+H]⁺) in an acidic mobile phase, making ESI a highly sensitive option. Optimization would involve adjusting parameters such as capillary voltage, cone voltage, and source temperature to maximize the signal of the protonated parent ion.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. While likely less efficient than ESI for this molecule, it could serve as an alternative. Optimization would focus on corona discharge current and vaporizer temperature.
Atmospheric Pressure Photoionization (APPI): APPI can be effective for nonpolar compounds. However, for a polar, easily protonated molecule like this compound, APPI would likely offer no significant advantage over ESI.
Fragmentation Optimization: Following parent ion optimization, collision-induced dissociation (CID) is optimized to produce stable and consistent fragment ions for quantification and confirmation. This is achieved by systematically varying the collision energy and observing the resulting product ion spectrum. For the [M+H]⁺ ion of this compound (C₉H₁₂NO₃⁺, exact mass: 182.08), fragmentation would likely occur at the ether bond, leading to characteristic product ions.
Below is a hypothetical table of optimized parameters for ESI-MS/MS analysis.
| Parameter | Optimized Value | Purpose |
| Ionization Mode | Positive ESI | Promotes protonation of the primary amine. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Cone Voltage | 30 V | Facilitates ion transfer from source to analyzer. |
| Source Temperature | 150 °C | Aids in desolvation of ions. |
| Desolvation Gas Flow | 800 L/hr | Removes solvent from the ion droplets. |
| Collision Gas | Argon | Used for collision-induced dissociation. |
Multiple Reaction Monitoring (MRM) Method Development and Validation
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. It involves monitoring a specific precursor ion to product ion transition. For this compound, the protonated molecule ([M+H]⁺) would serve as the precursor ion (Q1). The collision energy is optimized to maximize the signal of a specific, stable product ion (Q3).
A typical MRM method would involve at least two transitions: one for quantification (the most abundant and stable fragment) and one for confirmation. Method validation would follow established guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govfrontiersin.org
The table below outlines a hypothetical MRM method for the compound.
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z 182.1 | The protonated molecule [M+H]⁺. |
| Product Ion (Q3) - Quantifier | m/z 137.0 | Hypothetical fragment corresponding to the loss of the aminoethoxy side chain. |
| Collision Energy - Quantifier | 15 eV | Optimized energy to produce the quantifier fragment. |
| Product Ion (Q3) - Qualifier | m/z 107.0 | Hypothetical secondary fragment for confirmation. |
| Collision Energy - Qualifier | 25 eV | Optimized energy to produce the qualifier fragment. |
| Dwell Time | 100 ms | Time spent acquiring data for each transition. |
Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC) for High-Resolution Separations
Capillary electrophoresis offers high-resolution separations based on the differential migration of charged species in an electric field. nih.gov Due to its primary amine, this compound would be positively charged in an acidic buffer, making it well-suited for Capillary Zone Electrophoresis (CZE). kapillarelektrophorese.eu
Method development in CZE would focus on:
Buffer pH: A pH below the pKa of the amine ensures full protonation and stable electrophoretic mobility. A buffer pH of around 2.5 to 4.5 would be a suitable starting point. kapillarelektrophorese.eunih.gov
Buffer Concentration: This affects ionic strength, current, and resolution. A concentration of 25-50 mM is typical.
Applied Voltage: Higher voltages lead to shorter analysis times but can generate Joule heating. Optimization is required to balance speed and efficiency.
Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could also be employed. In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This allows for the separation of both neutral and charged compounds based on their partitioning between the aqueous buffer and the hydrophobic micellar phase. The aromatic benzodioxole ring of the analyte would likely interact with the micelles, providing an alternative separation mechanism.
A hypothetical CZE method is detailed below.
| Parameter | Condition | Rationale |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length | Standard capillary for high efficiency. |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 | Ensures full protonation of the analyte. |
| Applied Voltage | 25 kV | Provides efficient separation and reasonable run times. |
| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, precise plug of sample. |
| Detection | UV Absorbance at 230 nm & 280 nm | Based on the expected absorbance of the benzodioxole chromophore. |
Spectrophotometric and Fluorometric Methods for High-Throughput Screening in Research Applications
For high-throughput screening (HTS) applications where speed is prioritized over high selectivity, spectrophotometric and fluorometric methods can be valuable.
Spectrophotometry: The 1,3-benzodioxole (B145889) ring system exhibits characteristic UV absorbance. Based on similar structures, one would expect absorbance maxima in the UV region, likely around 230 nm and 280-290 nm. nih.gov A simple UV-Vis spectrophotometric assay could be developed to estimate concentration in simple, non-complex matrices. However, this method would suffer from a lack of specificity, as any compound with a similar chromophore would interfere.
Fluorometry: The native fluorescence of this compound is expected to be weak. However, the primary amine is an excellent functional group for derivatization with fluorogenic reagents. Reagents like o-phthalaldehyde (B127526) (OPA) or fluorescamine (B152294) react specifically with primary amines to yield highly fluorescent products. nih.gov This approach dramatically increases sensitivity and selectivity, making it suitable for HTS applications in complex matrices after a cleanup step.
The table below summarizes the hypothetical spectral properties for HTS methods.
| Method | Parameter | Hypothetical Value | Notes |
| UV-Vis Spectrophotometry | λmax 1 | ~230 nm | Higher energy transition of the aromatic system. |
| UV-Vis Spectrophotometry | λmax 2 | ~285 nm | Lower energy transition of the aromatic system. |
| Fluorometry (OPA Deriv.) | Excitation λ | ~340 nm | Based on typical OPA-amine adducts. |
| Fluorometry (OPA Deriv.) | Emission λ | ~455 nm | Based on typical OPA-amine adducts. |
Advanced Sample Preparation Techniques for Complex Research Matrices
Effective sample preparation is essential to remove interfering substances from complex matrices like plasma, serum, or tissue homogenates, thereby improving analytical accuracy and instrument robustness. organomation.com The choice of technique depends on the analyte's properties and the matrix composition.
Protein Precipitation (PPT): This is a rapid and simple method to remove the bulk of proteins from biological samples. It is often achieved by adding a cold organic solvent like acetonitrile or methanol. While effective for initial cleanup, it is relatively non-selective and may not remove other interferences like phospholipids.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. The basic amine group of this compound allows for pH-dependent extraction. By basifying the aqueous sample, the amine is deprotonated, increasing its hydrophobicity and allowing for efficient extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether. A subsequent back-extraction into an acidic aqueous phase can further purify the sample.
Solid-Phase Extraction (SPE): SPE is a highly versatile and selective sample preparation technique. Given the positive charge of the analyte at acidic pH, a strong cation-exchange (SCX) SPE sorbent would be highly effective. The protocol would involve loading the acidified sample onto the sorbent, washing away neutral and acidic interferences, and finally eluting the target compound with a basic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol). Reversed-phase (e.g., C18) or mixed-mode sorbents could also be developed. libretexts.org
A proposed SPE protocol is outlined below.
| Step | Solvent/Solution | Purpose |
| Condition | 1 mL Methanol | Wets the sorbent. |
| Equilibrate | 1 mL 0.1% Formic Acid in Water | Prepares the sorbent for sample loading in the correct pH environment. |
| Load | 1 mL Pre-treated Sample (acidified) | Analyte is retained by cation exchange. |
| Wash 1 | 1 mL 0.1% Formic Acid in Water | Removes highly polar interferences. |
| Wash 2 | 1 mL Methanol | Removes non-polar, neutral, and acidic interferences. |
| Elute | 1 mL 5% Ammonium Hydroxide in Methanol | Neutralizes the amine, disrupting its interaction with the sorbent and eluting the analyte. |
Mechanistic Investigations of 5 2 Aminoethoxy 2h 1,3 Benzodioxole Interactions with Biological Systems in Vitro and Biophysical Research
Enzyme Kinetic Studies (In Vitro) to Elucidate Inhibition/Activation Mechanisms
No information is available regarding enzyme kinetic studies of 5-(2-aminoethoxy)-2H-1,3-benzodioxole.
Determination of Kinetic Parameters (Ki, IC50, Vmax, Km)
There are no reported values for Ki, IC50, Vmax, or Km for this compound.
Irreversible vs. Reversible Inhibition Mechanism Elucidation
The mechanism of enzyme inhibition, whether irreversible or reversible, has not been determined for this compound.
Receptor Binding Assays (In Vitro) and Affinity Determination
No receptor binding assays have been published for this compound.
Radioligand Binding Studies for Receptor Occupancy
There are no radioligand binding studies available to determine the receptor occupancy of this compound.
Competition Binding Experiments for Ligand Affinity and Selectivity Profiling
No competition binding experiments have been conducted to profile the ligand affinity and selectivity of this compound.
Biophysical Characterization of Protein-Ligand Interactions
The biophysical characterization of protein-ligand interactions for this compound has not been reported in the scientific literature.
Molecular Target Identification and Validation in In Vitro Research Models
Affinity Chromatography Approaches and Proteomics-Based Target Deconvolution
Affinity chromatography is a powerful technique used to isolate and identify the specific biological targets of a compound. This method involves immobilizing a ligand—in this case, a derivative of this compound—onto a solid support matrix. When a complex mixture of proteins, such as a cell lysate, is passed over this matrix, proteins that bind to the compound (its potential targets) are captured.
Following the capture of target proteins, proteomics-based methods are employed for their identification. This process, often referred to as target deconvolution, typically involves the following steps:
Elution: The bound proteins are washed off the affinity matrix.
Separation: The eluted proteins are often separated using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Identification: The separated proteins are then identified using mass spectrometry. By analyzing the peptide fragments, researchers can determine the identity of the proteins that interacted with the compound.
This approach allows for an unbiased identification of the molecular targets of a compound, providing crucial insights into its mechanism of action.
Gene Silencing and Overexpression Studies for Target Validation
Once potential protein targets are identified, their biological relevance to the compound's effects must be validated. Gene silencing and overexpression studies are key techniques for this purpose.
Gene Silencing: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of a specific target protein in a cellular model. If the cellular response to this compound is diminished or absent in cells where the target protein has been silenced, it provides strong evidence that the protein is necessary for the compound's activity.
Overexpression: Conversely, increasing the expression of the target protein in cells can be used to see if it sensitizes the cells to the compound. If cells that overexpress the target protein show an enhanced response to this compound, it further confirms the role of that protein in the compound's mechanism of action.
These genetic manipulation techniques are critical for moving from a list of potential binding partners to a validated mechanism of action.
Mechanistic Studies on Membrane Interactions and Permeability in Artificial and Cellular Model Systems (e.g., PAMPA, Caco-2 monolayers)
To understand how a compound like this compound might be absorbed and distributed in the body, its ability to cross biological membranes is assessed. Two common in vitro models for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers.
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that predicts passive transcellular permeability. It uses a filter plate coated with an artificial lipid membrane that separates a donor compartment (containing the compound) from an acceptor compartment. The rate at which the compound diffuses from the donor to the acceptor compartment provides a measure of its permeability. This high-throughput screening method is valuable for early-stage drug discovery.
Caco-2 Monolayers: The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption. Caco-2 cells are human colon adenocarcinoma cells that, when grown on a semi-permeable support, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. This model can assess both passive diffusion and active transport mechanisms, providing a more comprehensive prediction of in vivo drug absorption. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Below is a hypothetical data table illustrating the kind of results that would be generated from such studies for a compound.
| Assay | Model System | Parameter Measured | Hypothetical Value for Compound X | Permeability Classification |
| PAMPA | Artificial Lipid Membrane | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | 12.5 | High |
| Caco-2 | Caco-2 cell monolayer | Apparent Permeability (Papp) (A→B) (10⁻⁶ cm/s) | 15.2 | High |
| Caco-2 | Caco-2 cell monolayer | Efflux Ratio (Papp B→A / Papp A→B) | 1.1 | Low (Not a P-gp substrate) |
Advanced Derivatization and Bioconjugation Strategies for 5 2 Aminoethoxy 2h 1,3 Benzodioxole for Chemical Biology Applications
Synthesis of Fluorescent Probes Incorporating the 5-(2-aminoethoxy)-2H-1,3-benzodioxole Scaffold for Imaging and Detection
The development of fluorescent probes is essential for visualizing molecular interactions and tracking compounds within cellular environments. The nucleophilic primary amine of this compound is readily conjugated to a variety of fluorophores that contain amine-reactive functional groups. This process typically involves the formation of a stable amide or thiourea (B124793) bond.
The synthesis strategy involves reacting this compound with an activated form of a fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative. The benzodioxole scaffold itself can influence the photophysical properties of the resulting probe, potentially affecting its quantum yield, Stokes shift, and environmental sensitivity. cityu.edu.hkrsc.org The choice of fluorophore allows for tuning the probe's emission and excitation wavelengths across the visible spectrum, enabling multicolor imaging experiments. nih.gov
Table 9.1: Amine-Reactive Fluorophores for Probe Synthesis
| Fluorophore Class | Amine-Reactive Group | Resulting Linkage | Typical Emission Range (nm) |
|---|---|---|---|
| Fluorescein | Isothiocyanate (FITC) | Thiourea | 515-530 |
| Rhodamine | Isothiocyanate (TRITC), NHS Ester (TMR) | Thiourea, Amide | 570-590 |
| Cyanine Dyes (e.g., Cy3, Cy5) | NHS Ester | Amide | 565-670 |
| Alexa Fluor Dyes | NHS Ester | Amide | 430-780 |
| NBD (Nitrobenzoxadiazole) | Chloride (NBD-Cl) | Amine | 530-550 |
These synthesized probes can be utilized in fluorescence microscopy to study the subcellular localization of the parent compound, or in fluorescence polarization and FRET (Förster Resonance Energy Transfer) assays to investigate binding interactions with putative protein targets.
Incorporation of Affinity Tags (e.g., Biotin (B1667282), Strep-tag) for Pull-Down Assays and Target Discovery
Identifying the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. Affinity tags can be covalently attached to the this compound scaffold, creating a probe for affinity purification-mass spectrometry (AP-MS) workflows. The primary amine is the key point of attachment for these tags, most commonly through amide bond formation with an NHS ester-activated tag.
Biotin is the most widely used affinity tag due to its exceptionally strong and specific interaction with streptavidin or avidin. A derivatized probe containing the this compound core linked to biotin can be incubated with cell lysates. The probe-protein complexes are then captured on streptavidin-coated beads, washed to remove non-specific binders, and eluted for identification by mass spectrometry.
Table 9.2: Common Affinity Tags for Bioconjugation
| Affinity Tag | Binding Partner | Dissociation Constant (Kd) | Key Features |
|---|---|---|---|
| Biotin | Streptavidin/Avidin | ~10-15 M | Extremely high affinity; requires harsh elution conditions. |
| Strep-tag II | Strep-Tactin | ~10-6 M | Competitive elution with desthiobiotin allows for gentle recovery of complexes. |
| FLAG-tag | Anti-FLAG antibodies | ~10-8 M | Small, hydrophilic tag, less likely to interfere with protein function. |
| HA-tag | Anti-HA antibodies | ~10-8 M | Derived from human influenza hemagglutinin protein. |
Prodrug and Pro-molecule Design Strategies for Enhanced Delivery to Specific Cellular Compartments (Academic Concept)
Prodrug strategies aim to improve the pharmacokinetic or pharmacodynamic properties of a compound by masking a key functional group with a temporary, cleavable moiety. In the context of this compound, the primary amine is an ideal candidate for such modification. A pro-molecule could be designed to release the active parent compound in response to specific physiological conditions or enzymes prevalent in a target tissue or cellular compartment.
For example, the amine could be acylated with a substrate recognized by a specific enzyme, such as a protease or esterase that is overexpressed in a particular cell type. Cleavage of the amide bond by the enzyme would then release the active this compound locally, increasing its concentration at the site of action while minimizing off-target effects.
Another academic strategy involves linking the compound to a targeting ligand (e.g., a peptide that binds to a specific cell surface receptor) via a cleavable linker. This conjugate would be preferentially taken up by target cells, and subsequent cleavage of the linker (e.g., by the low pH of endosomes or specific enzymes) would release the active molecule inside the cell.
Click Chemistry Applications for Modular Assembly of this compound Conjugates
Click chemistry refers to a set of reactions that are rapid, high-yielding, and biocompatible, making them exceptionally suitable for bioconjugation. csmres.co.ukillinois.edu The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. dovepress.comnih.gov
To make this compound amenable to click chemistry, its primary amine must first be functionalized with either an azide (B81097) or a terminal alkyne. This is readily achieved by reacting the amine with an NHS ester of an alkyne- or azide-containing carboxylic acid (e.g., 4-pentynoic acid or azidobutyric acid).
Once this "clickable" handle is installed, the modified benzodioxole derivative can be modularly assembled with a wide range of molecules—such as fluorophores, affinity tags, or biomolecules—that have been functionalized with the complementary group. This modular approach greatly simplifies the synthesis of complex biological probes. mdpi.com For applications in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, is often preferred. wikipedia.org
Table 9.5: Key Click Chemistry Reactions for Bioconjugation
| Reaction | Reactants | Key Features | Application Context |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Requires Cu(I) catalyst. Fast and high-yielding. dovepress.com | In vitro conjugation, material science. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne + Azide | Bioorthogonal (no catalyst needed). wikipedia.org | Live-cell labeling, in vivo imaging. |
| Inverse-electron-demand Diels-Alder (iEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast kinetics, bioorthogonal. | Live-cell labeling, real-time imaging. |
Site-Specific Bioconjugation Strategies for Protein Modification and Activity Probing
Site-specific modification of proteins with small molecules like this compound is a powerful tool for probing and modulating protein function. coledeforest.com Rather than relying on the stochastic labeling of endogenous amino acids like lysine (B10760008) or cysteine, site-specific methods provide homogeneous conjugates with precise control over the location of the modification.
One advanced strategy involves genetic code expansion, where an unnatural amino acid (UAA) containing a bioorthogonal functional group (e.g., an alkyne, azide, or ketone) is incorporated into a protein at a specific site during translation. coledeforest.com A derivative of this compound, functionalized with the complementary reactive handle via the strategies described in section 9.5, can then be selectively conjugated to the UAA on the protein.
Another method is enzymatic labeling. For example, an enzyme like formylglycine-generating enzyme (FGE) can be used to generate a unique aldehyde group on a protein at a specific recognition sequence (the "aldehyde tag"). nih.gov A derivative of this compound modified with a hydrazide or aminooxy group can then be chemoselectively ligated to this aldehyde tag, forming a stable hydrazone or oxime linkage, respectively. nih.govnih.gov These strategies enable the creation of precisely defined protein-drug conjugates for studying target engagement and downstream biological effects.
Future Research Directions and Emerging Methodologies for 5 2 Aminoethoxy 2h 1,3 Benzodioxole Studies
Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and QSAR Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the early stages of drug discovery by offering rational, data-driven approaches to compound development. mdpi.com For 5-(2-aminoethoxy)-2H-1,3-benzodioxole, these computational tools can significantly shorten the design-make-test-analyze (DMTA) cycle. oxfordglobal.com
Furthermore, ML algorithms can predict the most efficient synthetic pathways, saving considerable time and resources in the laboratory. By analyzing reaction databases, these tools can suggest optimal reagents, catalysts, and conditions for synthesizing new analogs. Reinforcement learning, a type of ML, can be used to refine molecular structures to balance multiple objectives, such as efficacy and potential side effects, to generate promising drug candidates. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another area where AI excels. By building predictive models based on the structural features of a series of benzodioxole derivatives and their corresponding biological activities, researchers can rapidly screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing.
Table 1: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on Research |
| De Novo Design | Generative models create novel benzodioxole derivatives with specific desired properties. | Accelerates the discovery of new lead compounds with improved efficacy and safety profiles. |
| Synthesis Prediction | Machine learning algorithms predict optimal and efficient chemical synthesis routes. | Reduces the time and cost associated with synthesizing new analogs. |
| QSAR Modeling | AI builds models to predict the biological activity of virtual compounds based on their structure. | Enables high-throughput virtual screening and prioritization of candidates for laboratory testing. |
| Property Prediction | Deep learning models predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Allows for early-stage filtering of compounds that are likely to fail in later development stages. |
Application of Advanced Imaging Techniques (e.g., Super-Resolution Microscopy) for Subcellular Mechanistic Studies
Understanding how a compound like this compound functions within a cell requires visualizing its journey and interactions at the molecular level. Advanced imaging techniques, particularly super-resolution microscopy, overcome the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with unprecedented detail.
To apply this to mechanistic studies, a derivative of this compound could be functionalized with a fluorescent tag. Upon introduction to in vitro cell models, super-resolution microscopy could track the compound's localization in real-time. This would allow researchers to directly observe whether the compound accumulates in specific organelles, such as the mitochondria or endoplasmic reticulum, or if it interacts with target proteins clustered in particular cellular domains. Such insights are crucial for validating computational predictions and elucidating the precise mechanism of action that underlies the compound's biological effects.
Table 2: Potential Applications of Super-Resolution Microscopy
| Imaging Application | Research Question Addressed | Expected Outcome |
| Subcellular Localization | Where does the compound accumulate within the cell? | Direct visualization of the compound in specific organelles, providing clues to its function or toxicity. |
| Target Engagement | Does the compound co-localize with its intended protein target? | Confirmation of drug-target interaction within the native cellular environment. |
| Pathway Analysis | Does the compound's presence alter the spatial organization of cellular machinery? | Mechanistic insights into how the compound affects cellular processes and signaling pathways. |
| Dynamic Tracking | How does the compound move within the cell over time? | Information on uptake kinetics, intracellular transport, and clearance mechanisms. |
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry, Mechanochemistry)
Modernizing the synthesis of this compound and its derivatives through novel methodologies can offer significant advantages in terms of efficiency, safety, scalability, and sustainability.
Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch flask. acsgcipr.org Flow chemistry provides superior control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, especially when dealing with hazardous intermediates or exothermic reactions. uc.pt The scalability of flow processes is often more straightforward than for batch reactions. acsgcipr.org
Electrochemistry: Electroorganic synthesis uses electricity to drive chemical reactions, replacing conventional reagents with electrons, which are considered "clean" reagents. nih.gov This method can enable unique chemical transformations that are difficult to achieve with standard reagents and often proceeds under mild conditions. gre.ac.uk For the synthesis of heterocyclic compounds, electrochemistry can be a powerful tool for forming key bonds through oxidative or reductive processes. nih.govresearchgate.net
Mechanochemistry: This approach uses mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of solvents or with minimal solvent use. nih.gov Mechanochemistry can lead to different reaction pathways and product selectivities compared to solution-based chemistry and is recognized as a key principle of green chemistry due to the reduction in solvent waste. nih.gov
Table 3: Comparison of Novel Synthetic Methodologies
| Methodology | Principle | Advantages for Synthesizing Benzodioxole Derivatives |
| Flow Chemistry | Reactions in a continuous stream. acsgcipr.org | Enhanced safety, precise control, higher yields, easier scalability. |
| Electrochemistry | Reactions driven by electric current. nih.gov | Use of a clean reagent (electrons), mild reaction conditions, unique reactivity. |
| Mechanochemistry | Reactions induced by mechanical energy. nih.gov | Reduced solvent use (greener), access to different product outcomes. |
Multi-Omics Approaches (e.g., Metabolomics, Proteomics) to Elucidate System-Level Interactions in In Vitro Models
To fully understand the biological impact of this compound, it is essential to look beyond a single target and assess its effects on the entire cellular system. Multi-omics approaches provide a holistic view by simultaneously measuring changes across different biological layers.
When an in vitro cell model is treated with the compound, proteomics can be used to quantify changes in the expression levels of thousands of proteins. This can reveal which signaling pathways are activated or inhibited by the compound. Concurrently, metabolomics analyzes the global collection of small-molecule metabolites, offering a direct functional readout of the cellular state and how it is perturbed by the compound. nih.gov
Integrating these datasets can build a comprehensive picture of the compound's mechanism of action. For instance, a change in the abundance of a specific enzyme (identified by proteomics) can be correlated with a change in the levels of its substrate or product (identified by metabolomics). This integrated analysis can uncover novel targets, identify biomarkers of response, and predict potential off-target effects. ed.ac.uk
Table 4: Multi-Omics Approaches for Mechanistic Studies
| Omics Field | Molecules Analyzed | Information Gained |
| Proteomics | Proteins | Changes in protein expression, post-translational modifications, and protein-protein interactions. |
| Metabolomics | Metabolites (e.g., lipids, amino acids, sugars) | Alterations in metabolic pathways and a functional readout of the cellular phenotype. nih.gov |
| Transcriptomics | RNA transcripts | Changes in gene expression that precede changes in the proteome. |
| Integrative Analysis | Combined Omics Data | A system-level understanding of the compound's mechanism of action and its impact on cellular networks. |
Development of Advanced Biomimetic Systems and Organ-on-a-Chip Models for Mechanistic Investigations
Traditional two-dimensional cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power. Advanced biomimetic systems, particularly organ-on-a-chip (OOC) platforms, offer a more physiologically relevant alternative for studying the effects of compounds like this compound. nih.gov
OOCs are microfluidic devices that contain living human cells cultured in continuously perfused, micrometer-sized chambers to recreate the key functional units of human organs. nih.govmdpi.com These "microphysiological systems" can simulate the mechanical forces, chemical gradients, and complex tissue architectures found in the body. nih.govresearchgate.net For example, a "liver-on-a-chip" could be used to study the metabolism of a benzodioxole derivative and assess its potential for drug-induced liver injury. A "tumor-on-a-chip" could model the compound's ability to penetrate a solid tumor and kill cancer cells in a more realistic setting. By providing a higher-fidelity human cell model, OOCs can bridge the gap between simple in vitro assays and in vivo studies. mdpi.com
Table 5: Potential Organ-on-a-Chip Models for Compound Evaluation
| OOC Model | Biological System Mimicked | Research Application |
| Liver-on-a-Chip | Liver sinusoid | Study of compound metabolism and assessment of hepatotoxicity. |
| Kidney-on-a-Chip | Kidney tubules | Investigation of compound clearance and potential nephrotoxicity. |
| Tumor-on-a-Chip | Tumor microenvironment | Evaluation of anti-cancer efficacy, drug penetration, and resistance mechanisms. |
| Blood-Brain Barrier-on-a-Chip | Neurovascular unit | Assessment of the compound's ability to cross the blood-brain barrier for neuropharmacological applications. |
Exploration of Structure-Based Drug Design Principles Applied to Novel Target Classes (Theoretical and In Vitro Focus)
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. For this compound, SBDD principles can be applied to optimize its interaction with known targets or to design new molecules for novel target classes.
The process begins with identifying a biological target, such as an enzyme or receptor, that is implicated in a disease. The 3D structure of this target is then determined, often using techniques like X-ray crystallography. nih.gov Computational docking simulations can then predict how this compound or its virtual derivatives might bind to the target's active site. This theoretical modeling provides crucial insights into the key molecular interactions—such as hydrogen bonds or hydrophobic interactions—that are responsible for binding.
This knowledge guides the design of new analogs with modified structures intended to improve binding affinity and selectivity. These newly designed compounds are then synthesized and tested in in vitro biochemical or cellular assays to validate the computational predictions. This iterative cycle of design, synthesis, and testing allows for the systematic optimization of the benzodioxole scaffold to create highly potent and specific modulators of novel therapeutic targets. nih.gov
Table 6: Structure-Based Drug Design (SBDD) Workflow
| Step | Description | In Vitro / Theoretical Focus |
| 1. Target Identification & Validation | Identify a biologically relevant protein target for a disease. | In vitro assays to confirm the target's role. |
| 2. Structure Determination | Determine the 3D structure of the target protein (e.g., via X-ray crystallography). | In vitro crystallization and data collection. |
| 3. Computational Docking | Simulate the binding of benzodioxole derivatives to the target's active site. | Theoretical modeling and binding energy calculations. |
| 4. Rational Design | Modify the compound's structure to optimize interactions with the target. | Theoretical design of new chemical entities (NCEs). |
| 5. Synthesis and In Vitro Testing | Synthesize the newly designed compounds and test their activity in biochemical and cellular assays. | In vitro validation of potency, selectivity, and mechanism. |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 5-(2-aminoethoxy)-2H-1,3-benzodioxole to ensure chemical stability during research?
- Methodological Answer : Store the compound under inert gas (nitrogen or argon) at 2–8°C in airtight, light-resistant containers. This prevents degradation due to moisture, oxygen, or temperature fluctuations. Purity should be verified via HPLC (≥96%) before use in sensitive experiments .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer :
- Use anhydrous solvents (e.g., THF or DMF) and controlled reaction temperatures (0–5°C for amine coupling steps).
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
- Purify crude products using silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50).
- Confirm final purity (>95%) via NMR and mass spectrometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (gloves, lab coats) to avoid inhalation or skin contact.
- In case of exposure, rinse affected areas with water and consult a physician immediately.
- Dispose of waste according to institutional guidelines for halogenated aromatic compounds .
Advanced Research Questions
Q. How can analytical contradictions in pharmacokinetic data for this compound derivatives be resolved?
- Methodological Answer :
- Employ LC-MS/MS with deuterated internal standards (e.g., alpha-Hydroxyalprazolam-d₅) to improve quantification accuracy in biological matrices.
- Validate methods using matrix-matched calibration curves and spike-recovery experiments (target recovery: 85–115%).
- Cross-validate results with orthogonal techniques like capillary electrophoresis or microsampling .
Q. What strategies elucidate the electronic effects of substituents on the benzodioxole ring during nucleophilic reactions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density distribution and identify reactive sites.
- Experimentally validate predictions by synthesizing derivatives with electron-donating (e.g., methoxy) or withdrawing (e.g., fluoro) groups.
- Compare reaction kinetics (e.g., SN2 rates) using stopped-flow spectroscopy or NMR monitoring .
Q. How can structural integrity of this compound be confirmed in complex mixtures?
- Methodological Answer :
- Combine ¹H/¹³C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray diffraction (XRD) for crystallographic validation.
- Compare spectral data with synthetic reference standards and published libraries (e.g., PubChem or ECHA databases) .
Q. What methodologies support structure-activity relationship (SAR) studies for enzyme inhibition by this compound derivatives?
- Methodological Answer :
- Systematically modify substituents (e.g., aminoethoxy chain length, halogenation) and test inhibitory potency via enzyme assays (e.g., IC₅₀ determination).
- Perform molecular docking simulations (e.g., AutoDock Vina) to identify binding interactions with target enzymes.
- Validate in silico predictions with in vitro kinetic studies (e.g., Ki values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
